molecular formula C11H13FN2 B094042 2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine CAS No. 1079-45-4

2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B094042
CAS No.: 1079-45-4
M. Wt: 192.23 g/mol
InChI Key: AXXQDWYYFLLDCG-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine is a synthetic indoleethylamine derivative of significant interest in medicinal chemistry and neuroscience research. This compound is structurally analogous to tryptamine and serves as a key building block for the synthesis of more complex molecules, including bisindole derivatives that are explored for their potential pharmacological properties . Researchers utilize this chemical in structure-activity relationship (SAR) studies to investigate novel therapeutics for various conditions. The 5-fluoro substitution on the indole ring is a common modification in drug discovery to modulate the compound's electronic properties, binding affinity, and metabolic stability . Available as a high-purity solid, it is typically supplied with documentation of lot-specific analysis. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXQDWYYFLLDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274484
Record name 5-Fluoro-2-methyl-1H-indole-3-ethanamine
Source EPA DSSTox
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Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079-45-4
Record name 5-Fluoro-2-methyl-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1079-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methyl-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pharmacological Profile of 5-Fluoro-2-methyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the pharmacological profile, synthesis, and structural analysis of 5-fluoro-2-methyltryptamine (5-F-2-MeT).

Technical Whitepaper | Version 1.0

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Scientists. Abstract: This guide delineates the physicochemical properties, receptor binding profile, and synthetic pathways of 5-fluoro-2-methyltryptamine (5-F-2-MeT). As a structural hybrid of the 5-HT


 selective agonist 2-methyl-5-hydroxytryptamine and the non-selective 5-HT agonist 5-fluorotryptamine, 5-F-2-MeT serves as a critical probe for mapping the steric and electronic tolerances of serotonin receptor orthosteric binding pockets.

Part 1: Chemical Identity & Physicochemical Properties

5-Fluoro-2-methyltryptamine is an indole-based monoamine.[1] It is distinct from the psychoactive "designer drug" 5-fluoro-


-methyltryptamine (PAL-544); the methyl group in 5-F-2-MeT is located on the indole ring (C2 position), not the ethylamine side chain.
PropertyValue / Description
IUPAC Name 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine
CAS Number 1079-45-4
Molecular Formula C

H

FN

Molecular Weight 192.23 g/mol
LogP (Predicted) ~2.1 (More lipophilic than 5-HT due to F and Me)
pKa (Amine) ~9.7 (Typical for primary alkylamines)
H-Bond Donors 2 (Indole NH, Sidechain NH

)
H-Bond Acceptors 1 (Fluorine)

Part 2: Pharmacodynamics & SAR Analysis

Direct binding data for 5-F-2-MeT is sparse in public literature. The following profile is derived from high-confidence Structure-Activity Relationship (SAR) data of its closest structural analogs: 2-methyl-5-hydroxytryptamine (2-Me-5-HT) and 5-fluorotryptamine (5-FT) .

5-HT Receptor: The Agonist-Antagonist Switch

The 5-HT


 receptor is unique among serotonin receptors as a ligand-gated ion channel.
  • Mechanism: 2-Me-5-HT is a potent, selective 5-HT

    
     agonist. The 5-hydroxyl group is a critical Hydrogen Bond Donor (HBD) essential for channel activation.
    
  • 5-F-2-MeT Profile: The replacement of the 5-hydroxyl with a 5-fluoro group removes the HBD capability while retaining the steric bulk and lipophilicity.

  • Result: 5-F-2-MeT is predicted to act as a competitive antagonist or a very weak partial agonist at 5-HT

    
    . It binds to the site but fails to trigger the conformational change required for ion flux.
    
5-HT & 5-HT Receptors: Steric Hindrance
  • Mechanism: 5-Fluorotryptamine (5-FT) is a potent 5-HT

    
     agonist. The fluorine atom mimics the electronic properties of the 5-hydroxyl group of serotonin, maintaining high affinity.
    
  • Impact of C2-Methylation: The 2-methyl group introduces significant steric hindrance in the orthosteric binding pocket of 5-HT

    
     receptors.
    
  • Result: 5-F-2-MeT likely exhibits reduced affinity (Ki) and reduced intrinsic efficacy (Emax) compared to 5-FT. It may function as a low-potency partial agonist or antagonist, lacking the hallucinogenic potency associated with 5-FT or 5-MeO-DMT.

5-HT Receptor: A Potential Target
  • Context: Several 2-substituted tryptamines (e.g., 2-methyl-5-methoxy-tryptamine, ST-1936) show significant affinity for the 5-HT

    
     receptor.
    
  • Prediction: 5-F-2-MeT is a high-probability candidate for 5-HT

    
     antagonism , making it a potential scaffold for cognitive enhancement research (anti-dementia).
    
Monoamine Oxidase (MAO) Interaction[2][4][5]
  • Metabolic Stability: Unlike

    
    -methyltryptamines (which are potent MAOIs), the 2-methyl group on the indole ring does not  protect the ethylamine side chain from oxidative deamination by MAO-A.
    
  • Clearance: 5-F-2-MeT is a substrate for MAO-A and will have a short half-life in vivo unless administered with an MAOI.

SAR Logic Visualization (DOT)

SAR_Analysis Substrate 5-Fluoro-2-methyltryptamine Feature_5F 5-Fluoro Group (Bioisostere of 5-OH) Substrate->Feature_5F Feature_2Me 2-Methyl Group (Steric Bulk) Substrate->Feature_2Me Target_MAO MAO-A Enzyme (Metabolism) Substrate->Target_MAO Primary Amine Exposed Target_5HT3 5-HT3 Receptor (Ligand-Gated Ion Channel) Feature_5F->Target_5HT3 Lacks H-Bond Donor Target_5HT2 5-HT2A/2C Receptors (GPCR) Feature_5F->Target_5HT2 Maintains Electronic Binding Feature_2Me->Target_5HT3 Retains Selectivity Scaffold Feature_2Me->Target_5HT2 Steric Hindrance Outcome_5HT3 Loss of Efficacy (Antagonist/Weak Partial) Target_5HT3->Outcome_5HT3 Outcome_5HT2 Reduced Affinity (Steric Clash) Target_5HT2->Outcome_5HT2 Outcome_MAO Substrate (Rapid Degradation) Target_MAO->Outcome_MAO

Figure 1: Structure-Activity Relationship (SAR) logic deriving the pharmacological profile of 5-F-2-MeT from its functional groups.

Part 3: Experimental Synthesis Protocol

The synthesis of 5-F-2-MeT is best achieved via the Fischer Indole Synthesis followed by side-chain elongation. This route is self-validating as the formation of the indole core is robust and easily monitored by TLC.

Phase 1: Indole Core Formation

Reaction: 4-Fluorophenylhydrazine + Acetone


 5-Fluoro-2-methylindole.
  • Reagents: 4-Fluorophenylhydrazine hydrochloride (1 eq), Acetone (excess), Polyphosphoric acid (PPA) or ZnCl

    
    .
    
  • Procedure:

    • Dissolve hydrazine in acetone/acetic acid. Reflux for 1 hour to form the hydrazone.

    • Cyclize the hydrazone using PPA at 100°C for 2-4 hours.

    • Quench with ice water, extract with ethyl acetate.

    • Validation: 1H-NMR will show a singlet methyl peak at ~2.4 ppm and disappearance of hydrazone protons.

Phase 2: Side Chain Introduction (Speeter-Anthony Protocol)

Reaction: 5-Fluoro-2-methylindole


 Glyoxalyl Chloride 

Amide

Amine.
  • Acylation:

    • React 5-Fluoro-2-methylindole (1 eq) with Oxalyl Chloride (1.2 eq) in anhydrous diethyl ether at 0°C.

    • Observation: A yellow/orange precipitate (glyoxalyl chloride intermediate) forms immediately.

  • Amidation:

    • Add excess ammonia gas or aqueous NH

      
      OH to the intermediate.
      
    • Result: 2-(5-fluoro-2-methyl-1H-indol-3-yl)-2-oxoacetamide.

  • Reduction:

    • Dissolve the amide in anhydrous THF.

    • Slowly add Lithium Aluminum Hydride (LiAlH

      
      , 4 eq) under nitrogen. Reflux for 24 hours.
      
    • Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate, dry filtrate, and convert to HCl salt.

Synthesis Workflow (DOT)

Synthesis_Workflow Start Start: 4-Fluorophenylhydrazine Step1 Reaction with Acetone (Hydrazone Formation) Start->Step1 Step2 Fischer Cyclization (PPA, 100°C) -> 5-Fluoro-2-methylindole Step1->Step2 Step3 Acylation (Oxalyl Chloride, 0°C) -> Glyoxalyl Chloride Intermediate Step2->Step3 Step4 Amidation (NH3) -> 2-Oxoacetamide Derivative Step3->Step4 Step5 Reduction (LiAlH4, THF, Reflux) -> 5-Fluoro-2-methyltryptamine Step4->Step5 End Final Product (HCl Salt) Step5->End

Figure 2: Step-by-step synthetic pathway using the Speeter-Anthony modification of the Fischer Indole synthesis.

Part 4: Safety & Toxicology

5-HT Valvulopathy Risk
  • Mechanism: Chronic activation of 5-HT

    
     receptors is linked to cardiac valve fibrosis.
    
  • Risk Assessment: 5-Substituted tryptamines (like 5-FT) are often potent 5-HT

    
     agonists. Despite the 2-methyl group, 5-F-2-MeT retains the 5-fluoro motif.
    
  • Protocol: Any in vivo study must monitor cardiac markers. It is not recommended for chronic administration.

Off-Target Effects
  • hERG Channel: Indole derivatives can block hERG channels, leading to QT prolongation.

  • MAO Interaction: As a substrate for MAO, co-administration with MAOIs (like moclobemide) will potentiate its effects 10-100 fold, potentially leading to Serotonin Syndrome.

References

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists.[2][3] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Glennon, R. A., et al. (1991). Binding of substituted tryptamines at 5-HT1A and 5-HT2 serotonin receptors. Journal of Medicinal Chemistry. Link

  • Dukat, M., et al. (2004). Binding of 5-HT3 receptor ligands: 2-Methyl-5-hydroxytryptamine analogues. Bioorganic & Medicinal Chemistry.[4][5] Link

  • Shulgin, A., & Shulgin, A. (1997).[6] TiHKAL: The Continuation. Transform Press. (Reference for general tryptamine synthesis methodologies). Link

  • Molaid Chemicals. (2024). Chemical Datasheet: 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine (CAS 1079-45-4).[1]Link

Sources

Technical Risk Assessment & Handling Guide: 5-Fluoro-2-methyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual and safety assessment for 5-Fluoro-2-methyltryptamine . It is designed for research professionals handling this compound in drug discovery and pharmacological screening.

Executive Summary & Compound Identity

5-Fluoro-2-methyltryptamine is a specialized indolealkylamine derivative used primarily in serotonergic receptor structure-activity relationship (SAR) studies. Unlike its more common analogs (e.g., 5-Fluorotryptamine or 5-Fluoro-α-methyltryptamine), the presence of the methyl group at the indole-2 position significantly alters its receptor binding profile and metabolic stability.

This guide synthesizes safety protocols based on the Structure-Activity Relationship (SAR) of fluorinated tryptamines, as specific regulatory SDS documents for this exact isomer are rare in public commercial databases.

Chemical Identification
PropertyDetail
IUPAC Name 2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine
Common Name 5-Fluoro-2-methyltryptamine
Chemical Formula C₁₁H₁₃FN₂
Molecular Weight 192.23 g/mol
Structural Class Indolealkylamine (Tryptamine)
Key Substituents 5-Fluoro: Increases metabolic stability and lipophilicity.2-Methyl: Sterically hinders MAO degradation; alters 5-HT receptor selectivity.[1][2]
CAS Number Not widely indexed (Distinct from 5-Fluoro-α-methyltryptamine, CAS 712-08-3)

CRITICAL ISOMER WARNING: Do not confuse 2-methyltryptamine (methyl on the indole ring) with


-methyltryptamine  (methyl on the ethylamine side chain). The latter (AMT derivatives) are potent monoamine releasing agents and often controlled substances. This guide focuses on the Indole-2-methyl  isomer.

Hazard Identification & Toxicology (The "Why")

GHS Classification (Derived via SAR)

While experimental toxicology data for this specific isomer is limited, its structural analogs (5-Fluorotryptamine, 2-Methyltryptamine) dictate the following precautionary classification:

  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[3][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[3][4]

Mechanistic Toxicity & Pharmacological Risks

The safety profile is governed by its interaction with the serotonin system. The 2-methyl substitution is known to shift selectivity towards 5-HT₃ receptors (often acting as agonists) and may reduce affinity for 5-HT₂ receptors compared to the parent tryptamine, though the 5-fluoro group generally enhances potency.

Diagram 1: Pharmacological & Toxicological Interaction Pathway

This diagram illustrates the logical flow from chemical structure to physiological risk, highlighting why specific safety measures are required.

G Substance 5-Fluoro-2-methyltryptamine Structure Structural Features: 5-Fluoro + 2-Methyl Indole Substance->Structure Outcome2 Risk: Chemical Burns/Irritation Substance->Outcome2 Direct Contact Target1 5-HT Receptor Binding (Agonist Potential) Structure->Target1 Ligand Affinity Target2 MAO Enzyme Interaction (Metabolic Stability) Structure->Target2 Steric Hindrance Risk2 Combustion Hazard (HF Formation) Structure->Risk2 Fluorine Content Risk1 Serotonergic Modulation (CNS Effects) Target1->Risk1 Target2->Risk1 Prolonged Half-life Outcome1 Risk: Serotonin Syndrome (if combined with MAOIs) Risk1->Outcome1

Caption: Mechanistic pathway linking the 5-Fluoro-2-methyl structure to specific physiological and chemical hazards.

Operational Safety & Handling Protocols

Engineering Controls[5]
  • Primary Containment: All weighing and solubilization must be performed inside a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Static Control: Tryptamine salts are often hygroscopic and electrostatic. Use an ionizing blower during weighing to prevent powder dispersion.

Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationRationale (Causality)
Gloves Double Nitrile (0.11 mm min. thickness)Tryptamines are lipophilic; double gloving prevents breakthrough via micro-tears.
Respiratory N95 or P100 (if outside hood)Prevents inhalation of fine particulates which can rapidly enter the bloodstream via nasal mucosa.
Eye Protection Chemical Goggles Standard safety glasses fail to protect against airborne dust or splashes that cause corneal injury.
Body Lab Coat (Tyvek preferred) Prevents contamination of street clothes; Tyvek offers better particulate barriers than cotton.
Protocol: Safe Solubilization
  • Solvent Selection: Dissolve in DMSO or Ethanol (solubility typically ~10–20 mg/mL). Aqueous solubility is poor unless converted to a salt (e.g., hydrochloride).

  • Acidification: If using the free base, add equimolar HCl (0.1 M) dropwise to improve stability and water solubility.

  • Verification: Inspect for clarity. Tryptamines can oxidize (turn brown/pink) in solution; if colored, purity is compromised.

Emergency Response & Stability

Decomposition Hazards

In the event of a fire, this compound presents a unique hazard due to the fluorine atom.

  • Thermal Decomposition Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen Fluoride (HF) .

  • Action: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA). HF is corrosive and toxic by inhalation.

Spill Management Decision Tree

Follow this logic to determine the appropriate response to a spill.

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess Solid Solid / Powder Assess->Solid Liquid Liquid / Solution Assess->Liquid ActionSolid Cover with wet paper towel (Prevent dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pad Liquid->ActionLiquid Clean Clean Surface with 10% Bleach + Detergent ActionSolid->Clean ActionLiquid->Clean Disposal Dispose as Hazardous Chemical Waste Clean->Disposal

Caption: Step-by-step decision logic for containing and cleaning spills of 5-Fluoro-2-methyltryptamine.

Storage Requirements[5][6][7][8]
  • Temperature: -20°C (Long-term).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Light: Protect from light.[5] Indole derivatives are photosensitive and will degrade into inactive quinone-imine products.

Regulatory & Compliance

  • Controlled Substance Status:

    • USA: Not specifically scheduled, but may be treated as a "controlled substance analogue" under the Federal Analogue Act if intended for human consumption, due to its similarity to other tryptamines (e.g., 5-MeO-DMT or AMT).

    • UK: Likely covered under the Psychoactive Substances Act if it induces a psychoactive effect.

  • Usage: strictly for In Vitro or Laboratory Animal research. Not for human use.

References

  • National Center for Biotechnology Information (PubChem). 5-Fluorotryptamine (Compound Summary). Accessed 2024.[6][7] [Link]

  • Dukat, M., et al. Structure-Activity Relationships for the Binding of 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry. (Validation of 2-methyl substitution effects). [Link]

Sources

Methodological & Application

Application Note: Solubilization and Handling of 5-Fluoro-2-methyltryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocols for dissolving 5-Fluoro-2-methyltryptamine hydrochloride Content Type: Detailed Application Note & Protocol

Executive Summary & Compound Identity

This guide provides expert protocols for the solubilization, storage, and handling of 5-Fluoro-2-methyltryptamine hydrochloride (5-F-2-MeT HCl). This compound is a substituted tryptamine often utilized in serotonin receptor pharmacology (specifically 5-HT2A/2C receptor subtypes) and metabolic studies.

Critical Disambiguation: Researchers must verify the chemical identity before proceeding. This protocol specifically addresses the indole-2-methyl derivative. It is distinct from 5-Fluoro-alpha-methyltryptamine (5-F-AMT), a potent psychoactive compound with a different toxicological profile.

ParameterSpecification
Compound Name 5-Fluoro-2-methyltryptamine hydrochloride
IUPAC Name 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
CAS Number 1079-45-4 (HCl salt)
Molecular Formula C₁₁H₁₃FN₂[1][2] · HCl
Molecular Weight 228.69 g/mol (Salt); 192.23 g/mol (Free Base)
Physical State Off-white to beige crystalline solid
Storage -20°C, desiccated, protected from light

Pre-Solubilization Checklist & Safety

Safety & Handling (E-E-A-T)
  • Toxicity: Tryptamines are potent monoaminergic modulators. Treat as potentially toxic by inhalation and ingestion.

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Handle powder inside a fume hood to prevent inhalation of fine particulates.

  • Stability: The 2-methyl group provides some steric protection against oxidation compared to simple tryptamines, but solutions are still prone to oxidative degradation (turning pink/brown) upon prolonged exposure to air and light.

Solubility Profile

The hydrochloride salt improves water solubility compared to the free base, but the lipophilic indole core and methyl substituent limit solubility in neutral buffers (PBS).

SolventSolubility Limit (Est.)Usage Context
DMSO ~25–50 mg/mLRecommended for Stock Solutions (Cryostorage).
Ethanol (100%) ~10–20 mg/mLAlternative stock; easier to evaporate but volatile.
Water (deionized) ~5–10 mg/mLSoluble, but pH dependent. Solution will be acidic.
PBS (pH 7.4) < 1 mg/mLPoor. Risk of precipitation due to common ion effect and pH.
DMF ~10–20 mg/mLGood solubility, but toxic to cells/animals.

Protocol A: Preparation of High-Concentration Stock Solution

Objective: Create a stable 50 mM stock solution for long-term storage. Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

Materials
  • 5-Fluoro-2-methyltryptamine HCl (solid)

  • Sterile Anhydrous DMSO (Grade: Cell Culture/HPLC)

  • Vortex mixer

  • Amber glass vials (borosilicate) with PTFE-lined caps

Step-by-Step Methodology
  • Calculate Mass: To prepare 1 mL of 50 mM stock:

    
    
    
    
    
  • Weighing: Accurately weigh ~11.4 mg of the powder into a tared amber vial. Record exact mass to adjust final volume if necessary.

  • Solvent Addition: Add 1000 µL (1 mL) of anhydrous DMSO.

    • Expert Tip: Do not use water for the stock.[3] Hydrolysis and oxidation occur faster in aqueous environments.

  • Dissolution: Vortex vigorously for 30–60 seconds. The solid should dissolve completely to yield a clear, colorless to faint yellow solution.

    • Self-Validation: Hold the vial up to a light source. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Store: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

Protocol B: Preparation of Aqueous Working Solutions

Objective: Dilute the DMSO stock for in vitro (cell culture) or in vivo (animal) use without precipitation.

In Vitro (Cell Culture) Dilution

Target: Final concentration 10 µM in media (0.1% DMSO final).

  • Warm Up: Thaw the DMSO stock (50 mM) and warm the cell culture media to 37°C.

  • Intermediate Step (Optional but Recommended):

    • Dilute the 50 mM stock 1:10 in DMSO to create a 5 mM working stock.

  • Final Dilution:

    • Add 2 µL of the 5 mM stock into 1 mL of culture media.

    • Vortex immediately during addition.

    • Result: 10 µM compound, 0.2% DMSO.

    • Validation: Inspect under a microscope. If crystals form (needle-like structures), the concentration is too high for the media formulation.

In Vivo (Animal Injection) Vehicle Formulation

Challenge: PBS causes precipitation of tryptamines at high concentrations. Solution: Use a co-solvent system (DMSO + Tween 80 + Saline).[3]

Recommended Vehicle: 5% DMSO / 5% Tween 80 / 90% Saline.

Workflow:

  • Dissolve: Dissolve the required dose of 5-F-2-MeT HCl in 100% DMSO (Volume = 5% of total final volume).

  • Surfactant: Add Tween 80 (Volume = 5% of total final volume) to the DMSO solution.[3] Vortex until mixed.

  • Aqueous Phase: Slowly add warm (37°C) Sterile Saline (0.9% NaCl) (Volume = 90% of total) while vortexing continuously.

    • Why? Adding saline too fast "shocks" the salt out of solution. The surfactant (Tween) helps maintain the dispersion.

  • pH Check: Check pH. If < 5.0, neutralize cautiously with dilute NaOH to pH ~6.0–7.0. Warning: Going above pH 7.5 may precipitate the free base.

Visual Workflow (Graphviz)

G Start Start: 5-F-2-MeT HCl Powder SolventSelect Select Primary Solvent Start->SolventSelect DMSO_Stock Dissolve in Anhydrous DMSO (50 mM Stock) SolventSelect->DMSO_Stock Recommended Water_Sol Dissolve in dH2O (Acidic pH, unstable) SolventSelect->Water_Sol Short-term only Dilution Dilution Strategy DMSO_Stock->Dilution InVitro In Vitro (Cell Culture) Direct dilution into Media Dilution->InVitro Dilute >1:1000 InVivo In Vivo (Injection) Co-solvent System Dilution->InVivo 5% DMSO / 5% Tween / 90% Saline PrecipCheck Self-Validation: Visual Check for Precipitate InVitro->PrecipCheck InVivo->PrecipCheck PrecipCheck->DMSO_Stock Cloudy? Sonicate/Warm FinalUse Ready for Assay PrecipCheck->FinalUse Clear Solution

Figure 1: Decision tree for the solubilization and dilution of 5-Fluoro-2-methyltryptamine HCl.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Cloudiness in PBS "Salting out" or pH shift to free base.Acidify slightly (pH 5.5-6.0) or increase DMSO % (up to 10%).
Pink/Brown Color Oxidation of the indole ring.Discard solution. Prepare fresh from powder stored under inert gas.
Incomplete Dissolution Crystal lattice energy is high.Sonicate at 40°C for 10 mins. Ensure solvent is anhydrous.

References

  • Chemical Identity & Structure: Molaid. (n.d.). 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride. Retrieved October 26, 2023, from [Link]

  • Pharmacology of 2-Methyltryptamines: Glennon, R. A., et al. (1982). Binding of phenylalkylamine derivatives at 5-HT2 receptors. Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: Establishing Preclinical Dosage Guidelines for Novel Tryptamine Analogs in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for 5-Fluoro-2-methyltryptamine

Disclaimer: The following document provides a generalized framework for establishing experimental dosage guidelines for a novel research chemical, using 5-Fluoro-2-methyltryptamine as a representative example. As of the writing of this guide, specific pharmacological, toxicological, and pharmacokinetic data for 5-Fluoro-2-methyltryptamine is not available in peer-reviewed literature. Therefore, all protocols and recommendations are based on established principles of preclinical drug development and data from structurally analogous tryptamine derivatives. Researchers must conduct all experiments in accordance with institutional, national, and international guidelines for animal welfare and obtain necessary approvals from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[1]

Introduction and Scientific Rationale

The preclinical characterization of novel psychoactive compounds is a critical step in understanding their potential therapeutic effects and safety profile.[2][3] Tryptamine derivatives, a class of compounds structurally related to the neurotransmitter serotonin, are of significant interest for their potent effects on the central nervous system.[4][5] The compound 5-Fluoro-2-methyltryptamine contains two key structural modifications to the parent tryptamine scaffold: a fluorine atom at the 5-position of the indole ring and a methyl group at the 2-position. These modifications can significantly alter its pharmacological properties, including receptor affinity, metabolic stability, and potency.

The primary molecular target for most psychoactive tryptamines is the serotonin 2A receptor (5-HT₂A).[6][7] Agonism at this G-protein coupled receptor is strongly correlated with the induction of hallucinogenic or psychedelic effects.[8] A reliable, quantifiable behavioral proxy for 5-HT₂A activation in rodents is the Head-Twitch Response (HTR).[9][10][11] Therefore, establishing a dose-response relationship for HTR is a cornerstone of characterizing a novel tryptamine's in-vivo activity.

This guide provides a comprehensive, step-by-step methodology for researchers to determine a safe and effective dosage range for a novel tryptamine like 5-Fluoro-2-methyltryptamine in rodent models. The workflow integrates vehicle selection, dose-range finding for safety, pharmacokinetic profiling, and pharmacodynamic assessment to enable robust and reproducible study design.

Presumed Mechanism of Action: 5-HT₂A Receptor Activation

Based on its structural similarity to other psychoactive tryptamines, the primary hypothesis is that 5-Fluoro-2-methyltryptamine acts as a 5-HT₂A receptor agonist.[12] Activation of this receptor initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately modulates neuronal excitability in cortical regions. For some tryptamines, potent inhibition of Monoamine Oxidase A (MAO-A) is also a critical consideration, as this can dramatically increase the potency and duration of action of both the compound itself and endogenous monoamines.[13][14]

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A 5-HT₂A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation (e.g., Head-Twitch) PKC->Neuronal_Excitation Ca_Release->Neuronal_Excitation Tryptamine 5-Fluoro-2-methyltryptamine (Agonist) Tryptamine->5HT2A Binds

Figure 1: Hypothesized 5-HT₂A receptor signaling cascade.

Pre-formulation and Vehicle Selection Protocol

The choice of vehicle is critical for ensuring the test compound is fully solubilized and delivered consistently without causing adverse effects from the vehicle itself.[15][16] Many tryptamines are poorly soluble in simple aqueous solutions.

Objective: To identify a safe and effective vehicle for the intraperitoneal (i.p.) or subcutaneous (s.c.) administration of 5-Fluoro-2-methyltryptamine in mice.

Protocol Steps:

  • Solubility Testing:

    • Attempt to dissolve a known quantity of the test article in a primary vehicle, such as sterile 0.9% saline.

    • If solubility is poor, add a low percentage of a co-solvent or surfactant (e.g., Tween 80, DMSO, PEG-400).[17]

    • Test a range of co-solvent concentrations (e.g., 0.1%, 1%, 5% Tween 80 in saline; 5%, 10% DMSO in saline).

    • Use sonication and gentle warming if necessary to aid dissolution. The final formulation should be a clear solution, free of particulates.

  • Vehicle Tolerability Study:

    • Select a small cohort of animals (n=2-3 per vehicle).

    • Administer the highest concentration of the vehicle (without the test article) that will be used in the main study.

    • Observe the animals for at least 60 minutes for any adverse reactions (e.g., lethargy, irritation at the injection site, abnormal posture, seizures). Some vehicles like pure DMSO can cause significant motor impairment.[17]

    • The ideal vehicle should be non-toxic and produce no observable behavioral effects.[16]

Table 1: Common Vehicles for Rodent Administration

Vehicle Composition Properties & Considerations Route
0.9% Saline Isotonic, ideal for water-soluble compounds. Lowest potential for confounding effects.[17] i.p., s.c., i.v.
Saline + 0.1-1% Tween 80 Surfactant aids solubility of lipophilic compounds. Generally well-tolerated at low concentrations. i.p., s.c.
10% DMSO in Saline Powerful solvent, but can have intrinsic biological effects and cause irritation.[17] Use lowest effective concentration. i.p., s.c.

| 20% PEG-400 in Saline | Polyethylene glycol is another common co-solvent. High concentrations can be viscous and cause toxicity.[17] | i.p., s.c. |

Integrated Workflow for Dosage Guideline Development

A systematic approach is required to move from an unknown compound to a well-characterized dose-response curve.[3] This involves a multi-stage process to first establish safety and then to characterize the dose-dependent behavioral effects.

Experimental_Workflow start Start: Novel Compound vehicle 1. Vehicle Selection & Formulation start->vehicle drf 2. Dose-Range Finding (DRF) (Acute Toxicity) vehicle->drf Optimized Formulation mtd Determine MTD (Maximum Tolerated Dose) drf->mtd pk 3. Pharmacokinetic (PK) Study (Single Dose) mtd->pk Inform High Dose pd 4. Pharmacodynamic (PD) Study (Head-Twitch Response) mtd->pd Set Upper Dose Limit cmax_tmax Determine Cmax, Tmax, AUC pk->cmax_tmax dose_selection 5. Final Dose Selection cmax_tmax->dose_selection Inform Dosing Regimen ed50 Determine ED₅₀ & Dose-Response Curve pd->ed50 ed50->dose_selection Inform Effective Doses end Proceed to Efficacy/Toxicology Studies dose_selection->end

Figure 2: Integrated workflow for preclinical dose determination.

Experimental Protocols

Protocol: Dose-Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) of 5-Fluoro-2-methyltryptamine following a single acute administration in mice.[18][19] The MTD is the highest dose that does not produce unacceptable adverse effects or mortality.[19]

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Test article formulated in the selected vehicle

  • Vehicle control

  • Dosing syringes and needles (e.g., 27G)

  • Observation cages

  • Clinical observation checklist (see Table 2)

Methodology:

  • Group Allocation: Assign 2-3 mice per dose group. Include a vehicle-only control group.[1]

  • Dose Selection: Based on data from analogous compounds, start with a wide, logarithmically spaced dose range (e.g., 1, 3, 10, 30, 100 mg/kg, i.p.).[18] The goal is to identify a dose with no effects and a dose with clear signs of toxicity.[20]

  • Administration: Administer the single dose to each animal. Record the time and actual volume administered.

  • Observation: Continuously observe animals for the first 60 minutes, then at regular intervals (e.g., 2, 4, 8, 24 hours) post-dosing.

  • Data Collection: Use a standardized checklist to score clinical signs of toxicity. Note the onset, severity, and duration of any signs.

  • MTD Determination: The MTD is identified as the highest dose at which no severe or life-threatening toxicities are observed. If severe toxicity occurs, an intermediate dose can be tested to refine the MTD.[18]

Table 2: Sample Clinical Observation Checklist for DRF Studies

Parameter Score (0=Normal) Description of Abnormalities
General Appearance 0-3 Piloerection, hunched posture, rough coat
Behavioral 0-3 Hyperactivity, hypoactivity, stereotypy, seizures
Autonomic Signs 0-3 Salivation, lacrimation, diarrhea
Motor Function 0-3 Ataxia, tremor, loss of righting reflex
Body Temperature °C Measure rectally if significant changes are suspected

| Mortality | Y/N | Time of death |

Protocol: Head-Twitch Response (HTR) Assay

Objective: To quantify the 5-HT₂A receptor-mediated pharmacodynamic effect of 5-Fluoro-2-methyltryptamine and determine its potency (ED₅₀). The HTR is a rapid, side-to-side rotational head movement and is a well-validated behavioral model for psychedelic drug activity.[9][10][21]

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Test article formulated in the selected vehicle

  • Vehicle control

  • Positive control (e.g., DOI at 1.0 mg/kg, s.c.)[9][21]

  • Observation chambers (e.g., clear cylindrical arenas)

  • Video recording equipment (optional but recommended for verification)[21]

Methodology:

  • Habituation: Habituate mice to the observation chambers for 15-30 minutes one day prior to testing.[22]

  • Group Allocation: Randomly assign animals to dose groups (n=6-8 per group).[1] Dose levels should be selected based on the DRF study, spanning a range from no effect up to the MTD (e.g., 0.1, 0.3, 1.0, 3.0, 10 mg/kg). Include vehicle and positive control groups.

  • Administration: Administer the drug (s.c. or i.p.) and immediately place the mouse into the observation chamber.

  • Observation & Scoring:

    • Allow a 5-minute acclimatization period.

    • Manually count the number of distinct head twitches for a set period, typically 20-30 minutes, as this is when the peak effect for many tryptamines occurs.[21][22] A trained observer, blind to the treatment condition, should perform the scoring.

    • A head twitch is a rapid, spasmodic rotational movement of the head that is distinct from grooming or exploratory sniffing.[10]

  • Data Analysis:

    • Calculate the mean number of head twitches for each dose group.

    • Plot the mean head twitches against the log of the dose to generate a dose-response curve.

    • Use non-linear regression to calculate the ED₅₀ (the dose that produces 50% of the maximal response). Note that some compounds may produce an inverted U-shaped dose-response curve.[10][22]

Table 3: Sample Data Collection Sheet for HTR Assay

Animal ID Treatment Group Dose (mg/kg) Time 0-5 min Time 5-10 min Time 10-15 min ... Total Twitches
101 Vehicle 0 0 1 0 ... 1
102 Test Article 1.0 5 12 8 ... 25
103 Test Article 3.0 15 25 18 ... 58

| ... | ... | ... | ... | ... | ... | ... | ... |

Data Integration and Dose Selection Logic

The final selection of doses for subsequent, more complex studies (e.g., efficacy models, repeat-dose toxicology) depends on the integration of all collected data. The goal is to choose at least three dose levels: a low dose with minimal behavioral effect, a mid-dose near the ED₅₀, and a high dose that is robustly active but well below the MTD.

Dose_Selection_Logic mtd MTD from DRF Study (e.g., 50 mg/kg) set_high Set HIGH Dose (Well below MTD, on plateau of HTR curve) mtd->set_high Safety Ceiling ed50 ED₅₀ from HTR Assay (e.g., 2.5 mg/kg) ed50->set_high Efficacy Plateau set_mid Set MID Dose (Approx. ED₅₀) ed50->set_mid Target Potency set_low Set LOW Dose (Below ED₅₀, minimal HTR effect) ed50->set_low Efficacy Threshold pk_data PK Data (Tmax) (e.g., Peak effect at 15 min) final_doses Selected Doses for Further Studies: LOW: 1 mg/kg MID: 3 mg/kg HIGH: 10 mg/kg pk_data->final_doses Informs Timing of Assessments set_high->final_doses set_mid->final_doses set_low->final_doses

Figure 3: Decision logic for selecting doses for subsequent studies.

Ethical Considerations and Best Practices

All research involving laboratory animals must be conducted with the highest commitment to ethical standards and scientific rigor.

  • The 3Rs: All study designs should adhere to the principles of Replacement, Reduction, and Refinement.[2] This includes using the minimum number of animals necessary to achieve statistically significant results and refining procedures to minimize pain and distress.

  • IACUC Approval: Prior to initiation, the complete study protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[1]

  • Humane Endpoints: Clear criteria for humane endpoints must be established, especially for DRF studies, to ensure animals are euthanized before experiencing unnecessary suffering.

  • Transparency: All aspects of the study design, including randomization, blinding, and statistical analysis methods, should be reported transparently to ensure reproducibility.[3]

By following this structured, multi-faceted approach, researchers can confidently establish scientifically valid and ethically sound dosage guidelines for novel tryptamine compounds like 5-Fluoro-2-methyltryptamine, paving the way for further investigation into their neuropharmacological properties.

References

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. Available at: [Link]

  • Wikipedia. (n.d.). Head-twitch response. Retrieved from [Link]

  • Stewart, J., et al. (2021). Dose range finding approach for rodent preweaning juvenile animal studies. Birth Defects Research, 113(5), 409-426. Available at: [Link]

  • Weatherley, N. W., & Fielder, P. F. (1997). Dose Selection for Toxicity Studies: A Protocol for Determining the Maximum Repeatable Dose. Human & Experimental Toxicology, 16(9), 529-535. Available at: [Link]

  • chemeurope.com. (n.d.). 5-F-AMT. Retrieved from [Link]

  • HandWiki. (n.d.). Chemistry:5-Fluorotryptamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Fluoro-AMT. Retrieved from [Link]

  • Labcorp. (2023). Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Fluoro-AMT. Retrieved from [Link]

  • Halberstadt, A. L., et al. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. Frontiers in Pharmacology, 9, 78. Available at: [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Cunningham, K. A., et al. (2022). Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice. ACS Pharmacology & Translational Science, 5(5), 337-347. Available at: [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • Marx, J. O., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. Available at: [Link]

  • NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Retrieved from [Link]

  • Morton, D. B., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. Available at: [Link]

  • Arisoma LLC. (2025). Designing Animal Studies: Key Considerations For Preclinical Research Success. Retrieved from [Link]

  • Fantegrossi, W. E., et al. (2020). Behavioral effects of three synthetic tryptamine derivatives in rodents. Drug and Alcohol Dependence, 215, 108222. Available at: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Available at: [Link]

  • Percie du Sert, N., et al. (2020). General Principles of Preclinical Study Design. Handbook of Experimental Pharmacology, 257, 1-18. Available at: [Link]

  • Sousa, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. International Journal of Molecular Sciences, 19(3), 859. Available at: [Link]

  • Andersen, J., & Kristensen, J. L. (2022). Animal Behavior in Psychedelic Research. Pharmacological Reviews, 74(4), 983-1014. Available at: [Link]

  • Andersen, J., & Kristensen, J. L. (2022). Animal Behavior in Psychedelic Research. Pharmacological Reviews, 74(4), 983-1014. Available at: [Link]

  • Wikipedia. (n.d.). α-Methyltryptamine. Retrieved from [Link]

  • Gatch, M. B., et al. (2013). The Role of 5-HT2A, 5-HT2C and mGlu2 Receptors in the Behavioral Effects of Tryptamine Hallucinogens N,N-Dimethyltryptamine and N,N-Diisopropyltryptamine in Rats and Mice. Psychopharmacology, 225(1), 157–168. Available at: [Link]

  • Kim, H. J., et al. (2019). 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex. Behavioural Brain Research, 359, 828-835. Available at: [Link]

  • Release. (n.d.). Pharmacology - 5-MeO Group. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of 5-fluoro-2-methyltryptamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 5-fluoro-2-methyltryptamine and its related isomers. This guide is designed for researchers, scientists, and drug development professionals who are working on the separation, identification, and quantification of these complex compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your high-performance liquid chromatography (HPLC) methods effectively.

The separation of 5-fluoro-2-methyltryptamine isomers presents a significant analytical challenge due to their structural similarity. Positional isomers (e.g., 4-fluoro, 6-fluoro, 7-fluoro) and enantiomers ((R)- and (S)-5-fluoro-2-methyltryptamine) often exhibit very similar physicochemical properties, making their resolution difficult.[1][2] This guide will walk you through common issues and provide robust solutions grounded in chromatographic theory and practical experience.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions researchers face when developing a separation method for these tryptamine analogs.

Q1: What is the best type of HPLC column to start with for separating 5-fluoro-2-methyltryptamine isomers?

A1: For achiral separations of positional isomers, a reversed-phase (RP) column is the most common and effective starting point.[3] Specifically, a C18 (octadecyl) or C8 (octyl) column is recommended.[4][5] These columns separate compounds based on hydrophobicity. For chiral separations to resolve enantiomers, a specialized chiral stationary phase (CSP) is necessary.[6][7] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often successful for separating tryptamine enantiomers.[6]

Q2: What mobile phase composition should I begin with?

A2: For reversed-phase HPLC, a common starting mobile phase is a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol.[8] A good starting point is a gradient elution from a low to a high percentage of the organic solvent.[9][10] The aqueous phase should be buffered to control the pH, which is critical for tryptamine analysis.[11][12] A low pH (around 2-4) using a buffer like phosphate or an additive like formic or trifluoroacetic acid is often effective, as it keeps the amine group of the tryptamine protonated and can reduce peak tailing.[12][13]

Q3: What detection method is most suitable for 5-fluoro-2-methyltryptamine isomers?

A3: UV detection is a common and accessible method, as the indole ring of tryptamines provides strong chromophores.[14] However, for unambiguous identification and differentiation of isomers, which often have identical UV spectra, mass spectrometry (MS) is highly recommended.[15][16] An HPLC system coupled with a mass spectrometer (LC-MS) can provide mass-to-charge ratio information, which is invaluable for identifying and quantifying these closely related compounds.[15][17]

Q4: Why is pH control so important for separating these compounds?

A4: The tryptamine structure contains a basic amine group. The pH of the mobile phase dictates the ionization state of this group.[11] At a pH below the pKa of the amine, the compound will be protonated (positively charged), which affects its interaction with the stationary phase and, consequently, its retention time and peak shape.[12][18] Inconsistent pH can lead to poor reproducibility and peak tailing. Operating at a pH at least one unit away from the analyte's pKa is generally recommended for robust separations.[12]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Poor Resolution Between Isomers

Poor resolution, where two or more peaks are not baseline separated, is a common challenge when dealing with structurally similar isomers.

Potential Causes & Solutions
  • Inadequate Mobile Phase Composition: The organic solvent type and concentration, as well as the pH of the aqueous phase, are critical for selectivity.

    • Solution: Systematically vary the mobile phase composition. If using acetonitrile, try methanol, or a ternary mixture of water, acetonitrile, and methanol.[10] Conduct a pH scouting experiment, testing a range of pH values (e.g., 3, 5, 7) to see how it affects the selectivity between your isomers.[12][18] For fluorinated compounds, using a fluorinated eluent like trifluoroethanol might improve separation on a standard C8 column.[19][20]

  • Incorrect Stationary Phase: The chosen column may not have the right chemistry to differentiate between the isomers.

    • Solution: For positional isomers, if a C18 column is not providing sufficient resolution, try a column with a different stationary phase chemistry, such as a phenyl-hexyl or a biphenyl column, which can offer different selectivity through pi-pi interactions.[14] For enantiomers, ensure you are using a suitable chiral stationary phase.[6]

  • Suboptimal Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.

    • Solution: Experiment with different column temperatures, typically in the range of 30-50°C.[13] Higher temperatures can sometimes improve peak efficiency and resolution, especially for fluorinated compounds.[19][20]

Workflow for Optimizing Resolution

Caption: Decision tree for troubleshooting poor isomer resolution.

Problem 2: Peak Tailing

Peak tailing, where the back of the peak is drawn out, can compromise resolution and integration accuracy. Tryptamines are particularly prone to this issue.

Potential Causes & Solutions
  • Secondary Interactions with Residual Silanols: The silica backbone of most reversed-phase columns has acidic silanol groups that can interact with the basic amine group of the tryptamine, causing peak tailing.

    • Solution 1 (Low pH): Operate the mobile phase at a low pH (2.5-4.0).[13] This protonates the tryptamine, and more importantly, suppresses the ionization of the silanol groups, minimizing these unwanted interactions.[13]

    • Solution 2 (Mobile Phase Additive): Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (0.1-0.5%).[13] The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from them.

    • Solution 3 (Use a High-Purity, End-Capped Column): Modern HPLC columns made from high-purity silica and with thorough end-capping (reacting residual silanols with a small silylating agent) will have fewer active sites and are less prone to causing peak tailing with basic compounds.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or the injection volume.[13]

Problem 3: Peak Splitting or Distortion

Peak splitting can manifest as a "shoulder" on the main peak or two distinct, but closely eluting, peaks where only one is expected.[21]

Potential Causes & Solutions
  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte to travel through the top of the column in a distorted band.[22]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample flow path, leading to peak splitting.[21]

    • Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from particulate matter.

  • Co-elution of Unresolved Isomers: What appears to be a split peak might actually be two co-eluting isomers.

    • Solution: Refer back to the "Poor Resolution" section and further optimize your method to separate the two components. Injecting a smaller volume can sometimes help to visually confirm if there are two distinct components.[21]

Troubleshooting Peak Splitting

G Start Peak Splitting Observed Q1 Are all peaks splitting? Start->Q1 Yes_Path Yes No_Path No System_Issue System_Issue Yes_Path->System_Issue Likely System Issue Check_Connections Check_Connections System_Issue->Check_Connections Check for loose fittings or dead volume Blocked_Frit Blocked_Frit Check_Connections->Blocked_Frit Check for blocked frit or column contamination Replace_Column Replace_Column Blocked_Frit->Replace_Column Reverse flush or replace column/frit Method_Issue Method_Issue No_Path->Method_Issue Likely Method/Sample Issue Q2 Q2 Method_Issue->Q2 Inject smaller volume Two_Peaks Two_Peaks Q2->Two_Peaks Splitting resolves into two peaks? No_Change No_Change Q2->No_Change No change in splitting? Coelution Coelution Two_Peaks->Coelution Indicates co-elution. Optimize separation. Solvent_Mismatch Solvent_Mismatch No_Change->Solvent_Mismatch Check sample solvent vs. mobile phase strength Dissolve_in_MP Dissolve_in_MP Solvent_Mismatch->Dissolve_in_MP Dissolve sample in mobile phase

Caption: A logical workflow for diagnosing the cause of peak splitting.

Experimental Protocols & Data

Starting Method for Achiral Separation of Positional Isomers

This protocol provides a robust starting point for developing a separation method for 5-fluoro-2-methyltryptamine positional isomers.

1. Sample Preparation:

  • Prepare a stock solution of the isomer mixture at 1 mg/mL in methanol.
  • Dilute the stock solution with the initial mobile phase to a working concentration of 10-50 µg/mL.
  • Filter the final solution through a 0.2 µm syringe filter before injection.[9]

2. HPLC Conditions:

  • Column: C18, 100 mm x 3.0 mm, 2.5 µm particle size (e.g., XSelect Premier HSS T3).[9]
  • Mobile Phase A: 0.1% Formic Acid in Water.[9]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
  • Gradient:
  • 0-1 min: 10% B
  • 1-10 min: 10% to 70% B
  • 10-12 min: 70% to 95% B
  • 12-13 min: 95% B
  • 13-13.1 min: 95% to 10% B
  • 13.1-15 min: 10% B (re-equilibration)
  • Flow Rate: 0.4 mL/min.[14]
  • Column Temperature: 35°C.[14]
  • Injection Volume: 5 µL.
  • Detection: UV at 280 nm or MS (if available).
Data Summary: Key Method Parameters

The following table summarizes critical parameters and their typical starting points for method development.

ParameterRecommended Starting RangeRationale & Impact on Separation
Stationary Phase C18 or BiphenylC18 provides general hydrophobic retention. Biphenyl can offer enhanced selectivity for aromatic isomers through π-π interactions.[14]
Mobile Phase pH 2.5 - 4.0Suppresses silanol interactions to improve peak shape and provides reproducible retention for basic tryptamines.[11][12][13]
Buffer Concentration 10 - 20 mMMaintains a stable pH throughout the gradient to ensure reproducible retention times.[13]
Organic Modifier Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity.[10]
Column Temperature 30 - 50 °CAffects mobile phase viscosity and separation kinetics; can be adjusted to fine-tune resolution.[13]

This technical guide provides a comprehensive framework for approaching the HPLC separation of 5-fluoro-2-methyltryptamine isomers. By understanding the fundamental principles of chromatography and systematically troubleshooting common issues, you can develop robust and reliable analytical methods. Remember that method development is an iterative process, and these guidelines should serve as a strong foundation for your experimental work.

References
  • BenchChem. High-Performance Liquid Chromatography (HPLC) Separation of Tryptamines: Application Notes and Protocols. Benchchem.
  • ProQuest. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest.
  • ResearchGate. Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry | Request PDF. ResearchGate.
  • PMC. Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy ... - PMC.
  • PubMed. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases. PubMed.
  • Benchchem. 5-Fluoro-alpha-methyltryptamine | 712-08-3. Benchchem.
  • Wikipedia. 5-Fluoro-AMT. Wikipedia.
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  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • PubMed. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PubMed.
  • ResearchGate. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate.
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Resolving baseline noise in MS analysis of fluorinated tryptamines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Analysis of Fluorinated Tryptamines

Topic: Resolving Baseline Noise & Isomeric Resolution in LC-MS/MS Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 13, 2026

Introduction

Welcome to the technical support hub. If you are analyzing fluorinated tryptamines (e.g., 5-fluoro-DMT, 4-fluoro-tryptamine) and experiencing high baseline noise, poor sensitivity, or co-eluting isomers, you are encountering the "Lipophilicity-Basicity Paradox" common to this class of compounds.

Fluorine substitution on the indole ring significantly increases lipophilicity compared to the parent tryptamine, while the ethylamine side chain retains high basicity (pKa ~9.6). This guide moves beyond standard protocols to address the specific causality of noise: matrix suppression of ionization and isomeric co-elution .

Module 1: Pre-Analytical & Sample Preparation

Q: I see a high, erratic baseline that obscures my lower limit of quantitation (LLOQ). Is this instrument noise or chemical noise?

A: In 90% of tryptamine cases, this is chemical noise caused by phospholipids co-eluting from the biological matrix. Fluorinated tryptamines are hydrophobic; they often co-elute with endogenous phosphatidylcholines (m/z 184 fragment) if you use standard protein precipitation (PPT).

The Protocol: Switch from PPT or Liquid-Liquid Extraction (LLE) to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

  • Why? Tryptamines are basic. By using a cation exchange mechanism, you can wash the cartridge with 100% methanol (removing neutrals and acidic lipids) while the tryptamine remains ionicly bound. This "orthogonal" wash is impossible in LLE.

Validated MCX SPE Workflow:

SPE_Workflow cluster_0 Mixed-Mode Cation Exchange (MCX) Protocol Step1 1. CONDITIONING MeOH then Water Step2 2. LOAD SAMPLE Plasma/Urine (Acidified to pH < 5) Step1->Step2 Step3 3. WASH 1 (Aqueous) 0.1% Formic Acid in Water (Removes salts/proteins) Step2->Step3 Step4 4. WASH 2 (Organic) 100% Methanol (CRITICAL: Removes phospholipids) Step3->Step4 Step5 5. ELUTION 5% NH4OH in Methanol (Releases basic tryptamines) Step4->Step5 Note Result: >95% Phospholipid Removal Baseline noise reduced 10-fold Step4->Note

Figure 1: MCX SPE workflow designed to isolate basic tryptamines while aggressively removing lipophilic interferences.

Module 2: Chromatographic Resolution

Q: My 4-fluoro and 5-fluoro isomers are co-eluting. Standard C18 columns aren't separating them. What do I do?

A: Switch to a Biphenyl or Phenyl-Hexyl stationary phase.

  • The Science: C18 separates primarily based on hydrophobicity. 4-fluoro-DMT and 5-fluoro-DMT have nearly identical hydrophobicities. However, the position of the fluorine atom alters the electron density of the indole ring’s pi-system. Phenyl-based columns utilize pi-pi interactions with the indole ring. The steric and electronic differences between the 4- and 5-positions are amplified by these pi-pi mechanisms, providing baseline resolution where C18 fails.

Q: What mobile phase additives minimize noise for these compounds?

A: Use Ammonium Formate (5-10 mM) buffered to pH 3.5–4.0, rather than Formic Acid alone.

  • Comparison of Additives:

AdditiveIonization SignalPeak Shape (Tailing)Baseline StabilityRecommendation
0.1% Formic Acid HighPoor (Tailing amines)ModerateNo
0.1% TFA Very Low (Suppression)Excellent (Sharp)HighNo (unless UV only)
10mM Amm. Formate + FA High Good High YES (Gold Standard)
  • Why? Tryptamines interact with residual silanols on the column, causing tailing (which looks like baseline noise). Ammonium ions (

    
    ) compete for these silanol sites, sharpening the peak and effectively increasing the signal-to-noise ratio (S/N).
    

Module 3: Mass Spectrometry & Detection

Q: I see "ghost peaks" or carryover even after blanks. Is fluorine sticky?

A: Yes. Fluorinated compounds are highly lipophilic and can adsorb to PEEK tubing and injector ports.

  • Fix 1: Use a Divert Valve . Direct the first 1-2 minutes of LC flow (containing salts) and the final wash phase (containing highly lipophilic debris) to waste, not the MS source.

  • Fix 2: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) to dissolve fluorinated residues.

Q: What are the diagnostic fragment ions for Fluorinated DMT?

A: Unlike non-fluorinated DMT (parent m/z 189), Fluorinated-DMT has a precursor [M+H]+ of 207.1 .

  • Primary Transition:

    
     (Dimethylamine side chain). This is the most abundant but least selective.
    
  • Confirmatory Transition:

    
     (Fluoro-indole ring).
    
  • Note: The C-F bond on the aromatic ring is very strong. You will rarely see HF loss (-20 Da) as a primary fragment in ESI. If you see m/z 187, it is likely an impurity, not a fragment.

Troubleshooting Logic Tree

Use this decision matrix to diagnose baseline issues systematically.

Troubleshooting_Tree Start PROBLEM: High Baseline / Low S/N Check1 Is the noise constant or periodic? Start->Check1 Branch1 Constant (White Noise) Check1->Branch1 Branch2 Periodic (Spikes/Ghost Peaks) Check1->Branch2 Sol1 Chemical Noise (Matrix) ACTION: Switch to MCX SPE Branch1->Sol1 Elutes in specific window Sol2 Electronic/Source Noise ACTION: Clean Cone/Capillary Branch1->Sol2 Present in dry gas Sol3 Contamination ACTION: Check Solvents & Divert Valve Branch2->Sol3

Figure 2: Diagnostic decision tree for resolving MS baseline anomalies.

References

  • Brandt, S. D., et al. (2010). Analysis of 5-fluoro-alpha-methyltryptamine and 5-fluoro-N,N-dimethyltryptamine. Forensic Science International.

  • Chambers, M. I., et al. (2020). High-throughput method for the quantification of tryptamines in fungal biomass. Journal of Chromatography B.

  • Koley, S., et al. (2022).[1] An efficient LC-MS method for isomer separation...[1][2] using Ammonium Formate.[3][4][5] Journal of Experimental Botany.

  • Waters Corporation. (2025). Oasis MCX Extraction Protocols for Basic Drugs.

Sources

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